2-(Trifluoromethyl)furan-3-carbonitrile
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Overview
Description
2-(Trifluoromethyl)furan-3-carbonitrile is an organic compound with the molecular formula C6H2F3NO. It is characterized by the presence of a trifluoromethyl group attached to a furan ring, which also bears a carbonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)furan-3-carbonitrile typically involves the introduction of a trifluoromethyl group to a furan ring. One common method is the radical trifluoromethylation of furan derivatives. This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under UV light .
Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)furan-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonitrile group can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
2-(Trifluoromethyl)furan-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties, such as increased thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)furan-3-carbonitrile largely depends on its specific application. In biological systems, its trifluoromethyl group can enhance the lipophilicity of molecules, improving their ability to cross cell membranes. This property is particularly useful in drug design, where it can increase the bioavailability of pharmaceutical compounds .
Comparison with Similar Compounds
2-(Trifluoromethyl)pyridine-3-carbonitrile: Similar in structure but with a pyridine ring instead of a furan ring.
5-Methyl-2-(trifluoromethyl)furan-3-carbonitrile: Similar but with an additional methyl group on the furan ring.
Uniqueness: 2-(Trifluoromethyl)furan-3-carbonitrile is unique due to the combination of its trifluoromethyl and carbonitrile groups on a furan ring. This structure imparts distinct chemical properties, such as high thermal stability and resistance to oxidation, making it valuable in various applications .
Properties
Molecular Formula |
C6H2F3NO |
---|---|
Molecular Weight |
161.08 g/mol |
IUPAC Name |
2-(trifluoromethyl)furan-3-carbonitrile |
InChI |
InChI=1S/C6H2F3NO/c7-6(8,9)5-4(3-10)1-2-11-5/h1-2H |
InChI Key |
MPHGGFPJSYHTLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1C#N)C(F)(F)F |
Origin of Product |
United States |
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